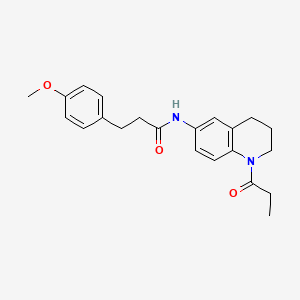
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19434270 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic derivative that exhibits potential pharmacological properties. This article aims to detail its biological activity based on available research findings, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroquinoline derivatives , which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C_{20}H_{24}N_{2}O_{2}
- Molecular Weight : 336.42 g/mol
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Notably, it has shown:
- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have demonstrated biased agonism at GPCRs, particularly in modulating pathways linked to dopamine receptors and muscarinic acetylcholine receptors (mAChRs) .
- Inhibition of β-arrestin Recruitment : Functional studies suggest that the compound may inhibit β-arrestin recruitment while activating G_i protein pathways, indicating a potential for selective signaling .
Antidepressant Activity
A study highlighted that derivatives of tetrahydroquinoline exhibit antidepressant-like effects in animal models. The proposed mechanism includes modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Properties
Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of cell cycle regulators .
Data Tables
Case Studies
- Antidepressant Effects in Rodent Models : A study conducted on rodents demonstrated that administration of tetrahydroquinoline derivatives led to significant reductions in depressive-like behaviors in forced swim tests. The results suggested alterations in serotonergic activity as a potential mechanism .
- In Vitro Cancer Cell Line Study : In vitro assays using human cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis. The study measured cell viability using MTT assays and confirmed apoptotic effects via flow cytometry .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-15-18(9-12-20(17)24)23-21(25)13-8-16-6-10-19(27-2)11-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOCTVSNENTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














